Cyclohexano-15-crown-5

Description

Overview of Macrocyclic Polyether Chemistry

Macrocyclic polyethers, commonly known as crown ethers, are a class of cyclic compounds characterized by a ring structure containing several ether groups. wikipedia.org These molecules were first discovered in the 1960s by Charles Pedersen, a discovery that was a pivotal moment in the establishment of supramolecular chemistry. numberanalytics.comfrontiersin.org The general structure of a crown ether consists of repeating ethyleneoxy units (–CH2CH2O–). wikipedia.org The nomenclature of crown ethers provides a direct insight into their structure; the first number indicates the total number of atoms in the ring, and the second number specifies how many of those are oxygen atoms. wikipedia.org

The defining characteristic of crown ethers is their ability to form stable complexes with various cations, particularly alkali and alkaline earth metal ions. ontosight.aitaylorfrancis.com The oxygen atoms, with their lone pairs of electrons, are positioned to coordinate with a cation situated in the interior of the ring, while the exterior of the ring remains hydrophobic. wikipedia.org This unique complexing ability has made them invaluable in diverse areas of chemistry. nih.gov Chiral polyether macrocycles have also been developed and utilized as asymmetric catalysts, sensors, and probes. rsc.org

Significance of Crown Ethers in Supramolecular Science

The advent of crown ethers revolutionized supramolecular chemistry by providing a model system for studying molecular recognition and host-guest interactions. numberanalytics.comfrontiersin.org Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules, and crown ethers are archetypal host molecules. numberanalytics.comfrontiersin.org Their ability to selectively bind specific cations based on the compatibility between the cation's diameter and the crown ether's cavity size is a fundamental principle of molecular recognition. wikipedia.org For instance, 18-crown-6 (B118740) shows a high affinity for the potassium cation, while 15-crown-5 (B104581) is well-suited for the sodium cation. wikipedia.org

This selective binding has profound implications, enabling applications such as phase-transfer catalysis, where crown ethers can transport ionic reactants into nonpolar solvents. nih.gov Furthermore, the study of crown ether complexes has advanced our understanding of non-covalent interactions, including hydrogen bonding and π-π interactions, which are crucial for self-assembly processes and the development of novel supramolecular materials like molecular switches and machines. numberanalytics.com While much of the research on crown ethers has been conducted in organic solvents, recent studies have begun to explore their supramolecular chemistry in aqueous environments. frontiersin.org

Specific Focus on Cyclohexano-15-crown-5: Structural Features and Research Relevance

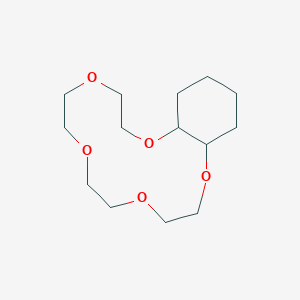

This compound is a derivative of the parent 15-crown-5, featuring a cyclohexane (B81311) ring fused to the polyether macrocycle. ontosight.ai Its chemical structure consists of a 15-membered ring containing five oxygen atoms. ontosight.ai The presence of the cyclohexyl group imparts a degree of conformational rigidity and can influence its complexation behavior and solubility.

The primary research relevance of this compound lies in its ability to form complexes with various metal ions. It is known to form stable complexes with salts of alkali and alkaline earth metals. ontosight.ai Studies have investigated its complexation with lithium, sodium, and potassium phenoxides, revealing interesting stoichiometries. For instance, with lithium and sodium phenoxide in ethereal solvents, it forms complexes with a 1:2 macrocycle-to-salt ratio. cdnsciencepub.comresearchgate.net This is attributed to the tendency of alkali metal phenoxides to form aggregates in such solvents. cdnsciencepub.com

The crystal structure of complexes involving this compound has been a subject of detailed investigation. X-ray diffraction studies of its complexes with lithium phenoxide and sodium phenoxide have shown that they form dimeric structures. cdnsciencepub.comcdnsciencepub.com In these structures, two macrocycles complex with an aggregate of four metal phenoxide units. cdnsciencepub.com Furthermore, calorimetric studies have been employed to determine the thermodynamic parameters of complexation, such as with Manganese(II) ions in propylene (B89431) carbonate, revealing a strong enthalpically driven reaction. acs.org These detailed structural and thermodynamic investigations are crucial for understanding the fundamental principles governing its host-guest chemistry and for designing new applications.

| Property | Value |

| Molecular Formula | C14H26O5 |

| Molecular Weight | 274.35 g/mol |

| CAS Number | 17454-48-7 |

| Appearance | Colorless, viscous liquid |

Table 1: Physicochemical Properties of this compound ontosight.aiclearsynth.com

| Cation | Complex Stoichiometry (Macrocycle:Salt) | Solvent/Conditions |

| Lithium Phenoxide | 1:2 | Ethereal solvents |

| Sodium Phenoxide | 1:2 | Ethereal solvents |

| Potassium Phenoxide | 1:1 | Ethereal solvents |

| Manganese(II) | 1:1 | Propylene Carbonate |

Table 2: Complexation Behavior of this compound with Various Cations cdnsciencepub.comresearchgate.netacs.org

Structure

3D Structure

Properties

IUPAC Name |

2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O5/c1-2-4-14-13(3-1)18-11-9-16-7-5-15-6-8-17-10-12-19-14/h13-14H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRWGIWRQMNZNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)OCCOCCOCCOCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10938527 | |

| Record name | Tetradecahydro-1,4,7,10,13-benzopentaoxacyclopentadecine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17454-48-7 | |

| Record name | Cyclohexano-15-crown-5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17454-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecahydro-1,4,7,10,13-benzopentaoxacyclopentadecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017454487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC339324 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecahydro-1,4,7,10,13-benzopentaoxacyclopentadecine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecahydro-1,4,7,10,13-benzopentaoxacyclopentadecin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Functionalization of Cyclohexano 15 Crown 5

Established Synthetic Pathways for Cyclohexano-15-crown-5

The synthesis of this compound, a member of the crown ether family, is a testament to the ingenuity of organic chemists. These cyclic polyethers are renowned for their ability to form stable complexes with various cations. ontosight.ai

Macrocyclization Strategies

The primary route to this compound involves macrocyclization, a process of forming large rings. wikipedia.org A common method is the reaction of 1,4,7,10,13-pentaoxacyclopentadecane with cyclohexanol (B46403) in the presence of a catalyst. ontosight.ai Another established procedure involves the reaction of a functionalized diol with an n-ethyleneglycol-ditosylate, or a two-step process starting with the reaction between an n-ethyleneglycol and a derivatized epoxide. rsc.org The use of templates, such as alkali metal cations, is a key strategy in these syntheses. wikipedia.org For instance, sodium ions (Na+) favor the formation of 15-membered rings like that of this compound. rsc.org High-dilution conditions are often employed to favor the intramolecular ring-closing reaction over intermolecular polymerization. wikipedia.org

Isomeric Considerations (e.g., Cis Isomer)

The fusion of the cyclohexane (B81311) ring to the 15-crown-5 (B104581) macrocycle introduces the possibility of stereoisomers, with the cis and trans isomers being the most significant. The cis isomer is often the target of synthesis and is prepared and purified according to specific literature procedures. cdnsciencepub.com The isomeric composition of dicyclohexano-crown ethers can vary significantly between batches, which in turn affects their binding properties for cations like sodium and potassium. osti.gov The orientation of the cavity in a particular isomer plays a crucial role in its performance in applications such as solvent extraction. osti.gov

Direct Functionalization Approaches for Pre-Formed Macrocycles

Directly adding functional groups to the pre-formed this compound macrocycle offers a valuable alternative to synthesizing functionalized derivatives from scratch. rsc.org This approach can reduce synthetic effort and enable the modification of existing crown ether-based structures. rsc.org

Radical-Mediated Cross Dehydrogenative Coupling

A prominent method for the direct functionalization of aliphatic crown ethers like this compound is radical-mediated cross-dehydrogenative coupling (CDC). rsc.orgiipseries.org This process typically involves three steps: the generation of an electrophilic radical, hydrogen abstraction from the crown ether to form a radical at an electron-rich α-carbon, and the reaction of this radical with a coupling partner. rsc.org This can be initiated either photochemically or through thermal/chemical activation. rsc.orgiipseries.org For instance, the reaction of 15-crown-5 with various coupling partners under photochemical conditions can lead to mono-functionalization in high yields. rsc.org

Photochemical Functionalization

Photochemical methods provide a powerful tool for the direct functionalization of crown ethers. rsc.org Irradiation with a mercury or xenon lamp can initiate the coupling of various moieties onto the crown ether framework. rsc.org For example, the direct coupling of 15-crown-5 to researchgate.netfullerene has been achieved photochemically using a photosensitizer like tetrabutylammonium (B224687) decatungstate (TBADT) or benzophenone. rsc.org The yields of these reactions can be influenced by the choice of photosensitizer and other reaction conditions. rsc.org Another example is the photochemically induced coupling of 15-crown-5 with 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (4-MTAD) to produce mono-urazolyl derivatives. iipseries.org

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound allows for the fine-tuning of its properties for specific applications. These derivatives can exhibit enhanced binding abilities and selectivities for certain ions.

One approach involves the synthesis of bis(benzo-15-crown-5) (B1167548) derivatives where the crown ether moieties are bridged by a cyclohexane ring. nankai.edu.cn These compounds have shown to be highly selective for potassium ions. nankai.edu.cn Another strategy involves tethering a benzo-15-crown-5 (B77314) unit to a β-cyclodextrin, resulting in a molecule with two distinct recognition sites. These derivatives have demonstrated significantly enhanced molecular binding abilities towards alkali-metal cyclohexane carboxylates. The synthesis of these complex molecules often involves coupling a substituted benzo-15-crown-5 with a corresponding β-cyclodextrin derivative.

The table below provides a summary of some this compound derivatives and their synthetic approaches.

| Derivative Name | Synthetic Approach | Key Features |

| cis-bis(benzo-15-crown-5) derivative | Synthesized from cis-1,2-cyclohexanedicarboxylic acid. nankai.edu.cn | Outstanding potassium-selectivity. nankai.edu.cn |

| Benzo-15-crown-5 tethered β-cyclodextrin | Coupling of substituted benzo-15-crown-5 with a β-cyclodextrin derivative. | Enhanced molecular binding ability and selectivity. |

Substituted this compound Analogues (e.g., t-Butylthis compound, Methyl-trans-cyclohexano-15-crown-5)

The introduction of alkyl substituents onto the cyclohexane ring of the crown ether is a common strategy to enhance its lipophilicity and influence its conformational behavior. This, in turn, affects its complexation properties and performance in applications such as ion-selective electrodes and solvent extraction.

t-Butylthis compound

The synthesis of 4-tert-butylthis compound (B99300) involves the hydrogenation of 4-tert-butylbenzo-15-crown-5. tdl.org The bulky tert-butyl group has a significant impact on the conformation of the cyclohexane ring. It predominantly locks the ring into a chair conformation where the C-O bonds of the crown ether moiety are in an axial orientation. This specific conformation is crucial for its function in various applications. For instance, tert-butyl-trans-cyclohexano-15-crown-5 has been investigated for its potential as an ion sensor in cation-selective electrodes. It has also been utilized in solvent extraction processes, such as the removal of technetium from alkaline nuclear waste simulants, although other crown ethers like dicyclohexano-18-crown-6 (B99776) showed stronger extraction capabilities in those specific studies. osti.gov

Methyl-trans-cyclohexano-15-crown-5

Similar to its tert-butyl counterpart, methyl-trans-cyclohexano-15-crown-5 has been synthesized and studied for its conformational properties and ion-sensing capabilities. The methyl group is smaller than the tert-butyl group, leading to different conformational dynamics. While the conformation with axial C-O bonds is still predominant, the energy difference between the two possible chair conformations is less pronounced than in the tert-butyl derivative. This subtle structural difference influences its selectivity as an ionophore in polymer membrane electrodes.

Interactive Table: Properties of Substituted this compound Analogues

| Compound Name | CAS Number | Molecular Formula | Key Research Finding |

|---|---|---|---|

| 4-tert-Butylthis compound | 17454-49-8 | C18H34O5 | The bulky t-butyl group locks the cyclohexane ring into a specific conformation, influencing its use in ion-selective electrodes. |

| Methyl-trans-cyclohexano-15-crown-5 | Not specified | C15H28O5 | The methyl substituent influences the conformational equilibrium of the cyclohexane ring, affecting its ion selectivity in membrane electrodes. |

Conjugated Systems (e.g., D-Glucose-Conjugated)

Conjugating this compound with chiral molecules, particularly carbohydrates like D-glucose, creates advanced functional materials. These systems merge the ion-binding properties of the crown ether with the specific stereochemistry of the sugar, making them valuable as catalysts in asymmetric synthesis.

The synthesis of these conjugated systems is a multi-step process. One notable approach involves creating a novel D-glucose-conjugated 15-crown-5 ether with a unique spiro ketal structure. mdpi.comnih.gov This synthesis starts from a 1-C-vinylated glucose derivative and proceeds through several key steps:

Glycosylation: An ethyleneoxy spacer is introduced onto the vinylated D-glucose derivative. mdpi.com

Conversion: The vinyl group at the anomeric center is converted into a carboxylic acid group. mdpi.com

Intramolecular Condensation: A cyclization reaction between the newly formed carboxyl group and a terminal hydroxyl group on the spacer forms the final 15-crown-5 macrocycle fused to the glucose unit. mdpi.com

Another important class involves chiral monoaza-15-crown-5 derivatives that are fused (anellated) to a D-glucose unit. rsc.org These compounds have proven to be highly effective chiral phase-transfer catalysts. In the Michael addition of 2-nitropropane (B154153) to chalcone, a D-glucose-based crown ether catalyst achieved a remarkable 90% enantiomeric excess (ee), demonstrating significant asymmetric induction. rsc.org The substituent on the nitrogen atom of the crown ether ring was found to have a major influence on both the chemical yield and the enantioselectivity of the reaction. rsc.org Research has also shown that for many asymmetric reactions catalyzed by such sugar-based crown ethers, the β-anomers are often more efficient catalysts in terms of enantioselectivity than their α-anomer counterparts. researchgate.net

Interactive Table: Research Findings on D-Glucose-Conjugated Crown Ether Systems

| Conjugated System Type | Synthetic Approach | Application | Key Finding |

|---|---|---|---|

| D-Glucose-conjugated 15-crown-5 (Spiro Ketal) | Multi-step synthesis from a 1-C-vinylated glucose derivative. mdpi.comnih.gov | Chiral Phase-Transfer Catalyst | A novel spiro ketal structure was successfully synthesized, expected to function as a chiral catalyst. mdpi.com |

| Monoaza-15-crown-5 anellated to D-glucose | Synthesized from methyl 4,6-di-O-butyl-α-D-glucopyranoside. rsc.org | Asymmetric Michael Reaction | Achieved up to 90% enantiomeric excess (ee) in the Michael addition of 2-nitropropane to chalcone. rsc.org |

Immobilization and Polymer-Supported Systems

Immobilizing this compound and its derivatives onto solid supports, particularly polymers, offers significant advantages for practical applications. This strategy enhances handling, allows for the catalyst or sorbent to be easily separated from the reaction mixture, and enables its recyclability for use in continuous processes. researchgate.net

Several methods have been developed for the immobilization of crown ethers:

Covalent Bonding: This involves creating a stable chemical bond between the crown ether and the polymer support. Methods include the chemical modification of pre-existing polymers, polycondensation reactions where the crown ether is incorporated as a monomer, and radiochemical synthesis. bohrium.com

Non-Covalent Bonding (Immobilization): This is a simpler approach that does not involve forming a covalent link. The most common method is the impregnation of a porous polymer or inorganic support with a solution of the crown ether. bohrium.com

Polymer-supported crown ethers have found widespread use. One major application is in the creation of ion-selective sensors and electrodes. researchgate.net For example, polymers containing 15-crown-5 moieties are known to be effective selective carriers for sodium ions (Na⁺). researchgate.net These materials are also used as sorbents for the recovery of trace metal ions from waste streams and for the separation of specific radionuclides. researchgate.netbohrium.com While many studies focus on various crown ethers, the principles of immobilization and the resulting applications are broadly applicable to this compound systems. The functionalization of polymers with pendant crown ether groups, such as incorporating a 15-crown-5 substituent onto a polypyrrole backbone, has been explored for creating materials with unique electrochemical properties for sensor applications.

Interactive Table: Methods and Applications of Immobilized Crown Ether Systems

| Immobilization Strategy | Description | Typical Application |

|---|---|---|

| Covalent Bonding | The crown ether is chemically bonded to a polymer backbone. bohrium.com | Catalyst supports, scavenger reagents. researchgate.net |

| Non-Covalent Impregnation | A porous support material is soaked in a crown ether solution. bohrium.com | Sorbents for metal ion recovery, chromatographic separations. researchgate.netbohrium.com |

| Co-polymerization | A functionalized crown ether monomer is included in a polymerization reaction. | Ion-selective electrodes, chemical sensors. researchgate.net |

Complexation Chemistry and Host Guest Interactions of Cyclohexano 15 Crown 5

Fundamental Principles of Cation Complexation

The formation of a complex between Cyclohexano-15-crown-5 and a cation is a classic example of host-guest chemistry, where the crown ether acts as the host, encapsulating the guest cation. muk.ac.irresearchgate.net The primary driving force for this interaction is the electrostatic attraction between the positively charged cation and the lone pairs of electrons on the oxygen atoms of the polyether ring. muk.ac.ir These oxygen atoms are strategically positioned to create a hydrophilic cavity that can accommodate a cation of a suitable size.

The stability of the resulting complex is governed by several factors:

The Size-Fit Concept: The compatibility between the diameter of the cation and the cavity size of the crown ether is a critical determinant of complex stability. The cavity of 15-crown-5 (B104581) derivatives is particularly well-suited for cations like sodium (Na⁺). asianpubs.org

Cation Charge and Type: The charge density of the cation influences the strength of the electrostatic interaction. Alkali and alkaline earth metal cations are common guests for crown ethers due to their positive charges and suitable ionic radii. muk.ac.irsid.ir

Conformational Changes: The flexibility of the crown ether ring allows it to adopt a conformation that maximizes the coordination with the guest cation. This "induced-fit" model contributes to the stability of the complex.

The interaction between the host and guest is a dynamic equilibrium, and the strength of this interaction is quantified by the stability constant (K). A higher stability constant indicates a more stable complex.

Complexation with Alkali Metal Cations

This compound readily forms complexes with alkali metal cations, with the stoichiometry and stability of these complexes being influenced by the specific cation.

This compound forms complexes with lithium (Li⁺) ions, often exhibiting a 1:2 host-to-guest ratio. cdnsciencepub.comresearchgate.net In these complexes, two lithium ions are associated with a single crown ether molecule. The formation of these complexes has been confirmed through synthesis and X-ray crystallography, which revealed that in the solid state, the complex can exist as a dimer, (this compound·2LiOPh)₂. researchgate.netcdnsciencepub.com In this dimeric structure, each monomeric unit consists of the crown ether complexing with two lithium phenoxide molecules. cdnsciencepub.com One lithium ion is coordinated to all five oxygen atoms of the macrocycle and one phenoxide oxygen, while the other lithium is coordinated to only one oxygen of the crown ether and three phenoxide oxygens. cdnsciencepub.com

Similar to lithium, this compound also forms 1:2 complexes with sodium (Na⁺) ions. cdnsciencepub.comresearchgate.net The synthesis of this compound·2NaOPh has been reported, and its structure has been elucidated by X-ray diffraction. cdnsciencepub.comcdnsciencepub.com In the solid state, this complex also forms a dimer. cdnsciencepub.com However, the coordination of the sodium ions differs slightly from the lithium complex. One sodium ion is coordinated to four of the five oxygen atoms of the crown ether and two phenoxide oxygens, while the other is coordinated to only one macrocyclic oxygen and three phenoxide oxygens. cdnsciencepub.com The stability of 15-crown-5 complexes with Na⁺ is generally high due to the good match between the cation size and the cavity of the crown ether. asianpubs.org

The complexation of this compound with potassium (K⁺) ions can result in different stoichiometries. While 1:1 complexes have been observed, the formation of sandwich-type 2:1 (host:guest) complexes is also possible, particularly when the cation is larger than the cavity of the crown ether. cdnsciencepub.com For instance, the reaction of this compound with potassium phenoxide can yield a 1:1 complex. cdnsciencepub.com However, to isolate a 2:1 complex, a 2:1 molar ratio of the crown ether to the potassium salt is required during synthesis. cdnsciencepub.com

The stoichiometry of the complexes formed between this compound and alkali metal cations is a key feature of their interaction. As observed, 1:2 (host:guest) ratios are common for lithium and sodium ions, particularly with phenoxide as the counter-ion. cdnsciencepub.comresearchgate.net In contrast, potassium ions can form both 1:1 and 2:1 complexes. cdnsciencepub.com The formation of these unusual 1:2 stoichiometries is attributed to the interplay of host, guest, anion, and solvent effects. cdnsciencepub.com

Table 1: Host:Guest Ratios of this compound Complexes with Alkali Metal Phenoxides in Ethereal Solvents

| Cation | Host:Guest Ratio | Reference |

| Li⁺ | 1:2 | cdnsciencepub.comresearchgate.net |

| Na⁺ | 1:2 | cdnsciencepub.comresearchgate.net |

| K⁺ | 1:1 | cdnsciencepub.com |

Complexation with Alkaline Earth Metal Cations

The interaction of this compound with alkaline earth metal cations has been studied, although less extensively than with alkali metals. The principles of size-fit and electrostatic interactions remain central to the formation of these complexes. The divalent nature of alkaline earth cations (M²⁺) leads to stronger electrostatic interactions compared to monovalent alkali metal cations.

Studies on the closely related cis-cyclohexano-15-crown-5 have shown that it can form complexes with strontium (Sr²⁺) and barium (Ba²⁺) ions in solvent extraction systems. nankai.edu.cn Thermodynamic data from a study on a similar compound, naphtho-15-crown-5, provides insight into the complexation behavior with alkaline earth metals in aqueous solution. nih.gov The stability of these complexes is influenced by the ionic radius of the cation. nih.gov

Table 2: Thermodynamic Parameters for the 1:1 Complexation of Naphtho-15-crown-5 with Alkaline Earth Metal Cations in Aqueous Solution at 298.15 K

| Cation | Ionic Radius (Å) | log K | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Reference |

| Mg²⁺ | 0.72 | 1.83 | -10.44 | -1.13 | 9.31 | nih.gov |

| Ca²⁺ | 1.00 | 2.50 | -14.27 | -1.88 | 12.39 | nih.gov |

| Sr²⁺ | 1.18 | 2.15 | -12.27 | -1.30 | 10.97 | nih.gov |

| Ba²⁺ | 1.35 | 1.94 | -11.07 | -1.21 | 9.86 | nih.gov |

Data from a study on naphtho-15-crown-5 is presented as an illustrative example of the complexation thermodynamics with alkaline earth metals. nih.gov

Complexation with Transition Metal Ions

The interaction of this compound and its derivatives with transition metal ions is a subject of significant interest, although it has been studied less extensively than complexation with alkali and alkaline earth metals. The hard oxygen donor atoms of crown ethers are generally less suited for the borderline and soft transition metal ions, often resulting in lower binding constants. acs.org However, notable exceptions and specific selectivities have been observed.

This compound demonstrates a notable ability to form stable complexes with manganese(II) ions. acs.orgtandfonline.com Calorimetric titrations have revealed the formation of a 1:1 complex between this compound and Mn(II) in propylene (B89431) carbonate. acs.org The driving force for this reaction is strong, and the complexation is primarily driven by enthalpy. acs.org

The crystal structure of the manganese(II) trifluoromethanesulfonate (B1224126) complex with this compound shows the Mn(II) ion coordinated in a pentagonal bipyramidal geometry. acs.org The five oxygen atoms of the crown ether form the equatorial plane, while two monodentate triflate ions occupy the apical positions. acs.org

Furthermore, the addition of t-butylthis compound has been shown to create a synergistic effect in the extraction of Mn2+ ions using didodecylnaphthalenesulfonic acid. tandfonline.comtandfonline.com This synergism is attributed to the inner-sphere complexation of the crown ether with the manganese(II) ion. tandfonline.comtandfonline.com Infrared spectroscopy confirms this interaction, showing a shift to lower frequency in the C-O-C stretching bands of the crown ether upon complexation with Mn2+. tandfonline.com

The interaction of this compound and its derivatives with other divalent transition metal ions is more varied. While t-butylthis compound shows a synergistic effect for Mn2+ extraction, it results in an antagonistic effect for Fe2+, Co2+, and Ni2+ ions, where the distribution coefficients decrease upon addition of the crown ether. tandfonline.com For Cu2+, there is little change, while a slight synergistic effect is observed for Zn2+. tandfonline.com This suggests a selective complex formation between the crown ether and Mn2+ under these conditions. tandfonline.com In general, the stability constants for complexes of 15-crown-5 and its derivatives with divalent first-row transition metals tend to be low. muk.ac.irmuk.ac.irsid.ir

Table 1: Interaction of t-Butylthis compound with Divalent Metal Ions in Solvent Extraction

| Metal Ion | Observed Effect |

|---|---|

| Mn(II) | Synergistic |

| Fe(II) | Antagonistic |

| Co(II) | Antagonistic |

| Ni(II) | Antagonistic |

| Cu(II) | Little Change |

| Zn(II) | Slight Synergism |

Data sourced from Lumetta et al., 1990 tandfonline.com

Thermodynamic Aspects of Complexation

The stability and selectivity of complexation between this compound and various cations are governed by thermodynamic parameters, including the stability constant (log K), enthalpy (ΔH°), and entropy (ΔS°).

The stability constant (log K) quantifies the strength of the interaction between the host (crown ether) and the guest (cation). For the complexation of this compound with Mn(II) in propylene carbonate, the log K value is in the range of 4.7–5.0, indicating a strong complex. acs.org In solvent extraction studies using dichloromethane (B109758), the log K values for 1:1 complexes of cis-cyclohexano-15-crown-5 with various alkali and alkaline earth metal picrates have been determined. rsc.org For instance, the log Kex (extraction equilibrium constant) for the complex with K+ is 4.59 at 25°C. rsc.org It's important to note that stability constants are influenced by factors such as the solvent, the counter-anion, and the specific isomer of the crown ether. acs.orgrsc.org

The complexation of this compound with metal ions is characterized by specific enthalpy (ΔH°) and entropy (TΔS°) contributions. For the Mn(II) complex in propylene carbonate, the reaction is enthalpically driven. acs.org A study on the solvent extraction of metal picrates with cis-cyclohexano-15-crown-5 in a water-dichloromethane system provided detailed thermodynamic data. rsc.org

Table 2: Thermodynamic Parameters for 1:1 Complexation of cis-Cyclohexano-15-crown-5 with Metal Picrates in Water-Dichloromethane at 25°C

| Cation | log Kex | ΔH° (kJ/mol) | TΔS° (kJ/mol) |

|---|---|---|---|

| Na+ | 3.65 | -35.1 | -14.2 |

| K+ | 4.59 | -44.8 | -18.8 |

| Rb+ | 4.23 | -44.8 | -20.9 |

| Cs+ | 3.81 | -42.7 | -20.9 |

| Ag+ | 4.19 | -40.6 | -16.7 |

| Tl+ | 4.88 | -52.3 | -24.7 |

| Sr2+ | 4.11 | -32.6 | -9.2 |

| Ba2+ | 4.54 | -38.9 | -13.0 |

Data sourced from Takeda et al., 1988 rsc.org

These data reveal that the complexation is generally driven by favorable enthalpy changes, while the entropy changes are unfavorable. This is a common observation in crown ether complexation, where the ordering of the flexible crown ether upon binding a cation leads to a decrease in entropy. rsc.org An enthalpy-entropy compensation effect has been observed in these systems. rsc.org

Influence of Solvent Environment on Complexation

The solvent plays a critical role in the complexation behavior of crown ethers, including this compound. rsc.orgcdnsciencepub.comnankai.edu.cn The solvent can influence the stability of the complex, the conformation of the crown ether, and the solvation of the cation.

Solvent extraction studies highlight the importance of the solvent system. For example, the extraction of alkali, alkaline earth, and heavy metal picrates with cis-cyclohexano-15-crown-5 from an aqueous phase into dichloromethane is a well-studied system. rsc.org The thermodynamic parameters derived from such studies are specific to the particular solvent pair and reflect the partitioning of the complex between the two phases. rsc.orgnankai.edu.cn

The use of ethereal solvents like tetrahydrofuran (B95107) and diethyl ether has been shown to influence the stoichiometry of the complexes formed between this compound and alkali metal phenoxides. cdnsciencepub.com For instance, in these solvents, complexes with a 1:2 macrocycle-to-salt ratio were isolated for lithium and sodium phenoxide. cdnsciencepub.comresearchgate.net The nature of the solvent can thus dictate the assembly of supramolecular structures.

Molecular Recognition with Organic Guests and Neutral Molecules

The host-guest chemistry of this compound extends beyond simple inorganic cations to include interactions with a variety of organic and neutral molecules. The crown ether's flexible cavity, lined with nucleophilic oxygen atoms, and its lipophilic cyclohexane (B81311) exterior allow for complexation driven by a combination of electrostatic forces, hydrogen bonding, and van der Waals interactions. This facilitates the recognition of protonated organic species and the formation of larger supramolecular structures with conjugated systems.

Interaction with Protonated Organic Species (e.g., Adrenaline)

This compound and its parent compound, 15-crown-5, are capable of forming stable complexes with protonated organic amines, such as primary alkyl- and arylammonium cations (R-NH₃⁺). The principal binding mechanism involves the formation of multiple hydrogen bonds between the acidic protons of the ammonium (B1175870) group and the oxygen atoms of the crown ether ring. beilstein-journals.orgresearchgate.net The ammonium cation nests within the cavity, held in place by these N⁺-H···O interactions. researchgate.netnih.gov

While 18-crown-6 (B118740) is often considered a more complementary host for the -NH₃⁺ group due to its larger cavity size, 15-crown-5 derivatives still form robust complexes. beilstein-journals.org The interaction is strong enough to be studied in various solvents, though the stability of the complex can be influenced by the solvent's polarity and its ability to form hydrogen bonds. nih.gov

Although specific research detailing the complexation of this compound with the neurotransmitter adrenaline is not extensively documented, the principles of ammonium ion binding are directly applicable. Adrenaline possesses a protonatable secondary amine, which would be expected to interact with the crown ether cavity in a similar fashion to other organic ammonium ions.

Studies on closely related 15-crown-5 derivatives provide significant insight into this recognition process, particularly in the realm of chiral recognition. Chiral crown ethers, incorporating stereogenic centers, can differentiate between the enantiomers of chiral protonated amines. For example, chiral monoaza-15-crown-5 ethers have been shown to exhibit notable enantioselectivity in binding the perchlorate (B79767) salt of (R)- and (S)-1-phenylethylammonium. nih.gov

| Chiral Host | Guest Enantiomer | Association Constant (K_ass) / dm³ mol⁻¹ | Selectivity (K_R / K_S) | Reference |

|---|---|---|---|---|

| Benzocrown derivative of S-leucinol | (R)-enantiomer | 9.8 x 10⁴ | 4.76 | nih.gov |

| (S)-enantiomer | 2.2 x 10⁴ | |||

| 15-crown-5 derivative of (R)-(-)-2-amino-1-butanol | (R)-enantiomer | 9.5 x 10³ | ~2.0 (Calculated from K_ass) | nih.gov |

| (S)-enantiomer | 4.8 x 10³ |

A more advanced recognition strategy involves proton transfer-mediated recognition. In these systems, a crown ether derivative containing an acidic functional group (like a phenol (B47542) or carboxylic acid) can donate a proton to a neutral amine guest. The resulting ammonium cation is then immediately bound by the now-anionic crown ether, forming a stable, self-contained ion pair. rsc.org

Supramolecular Assemblies with Conjugated Systems (e.g., Cyclodextrins, Fullerenes)

The ability of this compound to act as a recognition unit can be harnessed to build larger, functional supramolecular assemblies. These structures are formed through the non-covalent association of multiple molecular components.

Cyclodextrins: Direct complexation between an individual this compound molecule and a cyclodextrin (B1172386) is not a commonly reported motif. Instead, these two distinct macrocycles are more frequently used as complementary components within more complex, mechanically interlocked molecules such as rotaxanes. wikipedia.orgrsc.org In a typical cyclodextrin-based rotaxane, the cyclodextrin acts as a "wheel" that is threaded onto a linear "axle" molecule. nih.govnih.gov

The crown ether unit can be incorporated into the axle. In such a design, the two macrocycles perform distinct recognition tasks. The hydrophobic cavity of the cyclodextrin encapsulates a nonpolar segment of the axle, while the crown ether unit can serve as a binding site for a cationic group, such as an ammonium ion, which may act as a "station" along the axle. wikipedia.org This combination of hydrophobic encapsulation and ion-dipole interaction allows for the construction of sophisticated molecular machines and stimuli-responsive materials. nih.gov

Fullerenes: The interaction between crown ethers and fullerenes, particularly C₆₀, has been an active area of research for creating novel electroactive materials. nih.gov While this compound itself is not the most common host, studies on its derivatives and other crown ethers reveal the nature of these interactions. The association is not based on a simple host-guest fit but rather on a synergistic combination of several weak interactions, including donor-acceptor, π-π stacking, n-π (from ether oxygens to the fullerene π-system), and C-H···π interactions. nih.gov

Some systems feature crown ethers covalently linked to fullerenes. A study on a conjugate where a 15-crown-5 moiety was directly attached to a C₆₀ cage showed that the crown ether part retains its ability to bind metal cations. rsc.org This demonstrates the compatibility of the two components.

| Host System | Guest | Key Interactions | Association Constant (K_a) / M⁻¹ | Reference |

|---|---|---|---|---|

| exTTF-(benzo-15-crown-5)₂ | C₆₀ | Donor-acceptor, π-π, n-π, CH···π | 1.0 x 10⁴ (in C₆H₅Cl) | nih.gov |

| Porphyrin-dibenzo-18-crown-6 | C₆₀-ammonium derivative | Ammonium-crown H-bonding, π-π stacking | 1.5 x 10⁴ (in CHCl₃) | academie-sciences.fr |

| Perylene-bis(benzo-15-crown-5) | C₆₀ | π-π stacking, CH···π | Not specified | acs.org |

Spectroscopic and Structural Characterization of Cyclohexano 15 Crown 5 Complexes

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for probing the vibrational modes of molecules. In the study of cyclohexano-15-crown-5 complexes, it provides direct evidence of complexation and offers insights into the nature of the host-guest interaction. The formation of a complex between the crown ether and a cation alters the vibrational frequencies of the macrocycle, particularly those involving the ether oxygen atoms.

The most significant changes in the IR spectrum upon complexation occur in the C-O-C stretching vibration region. In the free this compound ligand, the asymmetric C-O-C stretching band is a characteristic feature. When a cation is encapsulated within the crown ether cavity, the coordination between the cation and the ether oxygens restricts the C-O-C vibrations. This interaction typically leads to a shift of this band to a lower frequency (a redshift). The magnitude of this shift can provide qualitative information about the strength of the interaction.

Studies on complexes of this compound with alkali metal phenoxides have utilized IR spectroscopy to confirm the formation of the complexes. The analysis of the spectra, typically recorded from Nujol mulls, confirmed the absence of bands corresponding to the uncomplexed macrocycle and the free phenoxide guest, indicating successful complex formation. cdnsciencepub.com

Similarly, in studies of related 15-crown-5 (B104581) complexes with metal ions like Co(II), the IR spectra are crucial for determining the coordination geometry. For instance, the analysis of vibrational bands in the 600–1200 cm⁻¹ range, which primarily involve C-C and C-O stretching vibrations, helps to elucidate the chelation motif. nih.gov The comparison between the experimental IR spectrum of the complex and spectra computed using density functional theory (DFT) allows for detailed structural assignment. nih.gov The IR spectrum of a gaseous [Co(15-crown-5)(H₂O)]²⁺ complex, for example, showed that the quartet spin state was the correct one and that the six oxygen centers (five from the crown and one from water) were coordinated to the metal ion. nih.gov

Below is a table summarizing typical vibrational modes for crown ethers and how they are affected by complexation.

Table 1: Representative IR Vibrational Data for Crown Ether Complexation

| Vibrational Mode | Typical Frequency Range (Free Ligand) | Change Upon Complexation | Reference |

|---|---|---|---|

| Asymmetric C-O-C Stretch | ~1100 cm⁻¹ | Shifts to lower frequency | nih.govresearchgate.net |

| CH₂ Wagging/Twisting | 1200-1300 cm⁻¹ | Shifts and changes in band shape | rsc.org |

| Ring "Breathing" Modes | 800-950 cm⁻¹ | Shifts to higher frequency | rsc.org |

| C-C & C-O Stretching | 600-1200 cm⁻¹ | Significant changes in the pattern of bands | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy investigates electronic transitions within a molecule. The parent this compound molecule, being a saturated aliphatic ether, does not possess chromophores that absorb significantly in the UV-Vis region (typically 200-800 nm). Therefore, UV-Vis spectroscopy is most useful for studying its complexes when either the guest anion is chromophoric or when the crown ether itself is modified with a chromophoric group (e.g., a benzo group, forming benzo-15-crown-5).

When this compound forms a complex with a salt containing a chromophoric anion, such as phenoxide, the electronic spectrum of the anion can be perturbed. cdnsciencepub.com Changes in the position (λ_max) and intensity (molar absorptivity, ε) of the anion's absorption bands can provide information about the ion-pairing environment and the effect of the complexed cation.

Furthermore, complexation with certain metal ions, particularly transition metals and lanthanides, can give rise to new electronic transitions. These can include:

d-d transitions: For transition metal complexes, these transitions between d-orbitals are often weak but can be observed in the visible region. libretexts.org

f-f transitions: For lanthanide complexes, these transitions are characteristically sharp and narrow, though often of low intensity. Studies on a praseodymium nitrate (B79036) complex with the related 15-crown-5 showed distinct f-f transition bands in the visible spectrum. rit.edu

Charge-Transfer (CT) Bands: These involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice-versa (MLCT). CT bands are typically very intense (high ε values) and can occur in the UV or visible region. libretexts.org In the context of crown ether complexes, even if the crown itself is not chromophoric, it can influence the electronic environment of the metal ion and any other coordinated ligands, thereby affecting the energy of CT transitions. For example, studies on Mn²⁺ complexes with benzo-15-crown-5 (B77314) (a chromophoric analogue) show that the π-π* transition of the aromatic ring can mix with ligand-to-metal charge transfer (LMCT) transitions, and this mixing is sensitive to the coordination environment. researchgate.net

UV-Vis spectroscopy is also a powerful tool for monitoring the formation and stoichiometry of these complexes in solution. By titrating the ligand with a metal salt and monitoring the changes in absorbance, one can determine the binding constant and the metal-to-ligand ratio of the resulting complex. uea.ac.uk

Table 2: Illustrative UV-Vis Absorption Data for Crown Ether Complexes

| Complex | Transition Type | λ_max (nm) | Comments | Reference |

|---|---|---|---|---|

| Pr(NO₃)₃·15-Crown-5 | f-f | ~444, 468, 482, 588 | Characteristic sharp peaks of Pr³⁺ ion. | rit.edu |

| Mn²⁺(benzo-15-crown-5) | π-π* mixed with LMCT | Broad features in UV | The attachment of water molecules suppresses the CT character, leading to sharper π-π* bands. | researchgate.net |

| K⁺TCNQ⁻·Crown Ether | Intraligand (TCNQ⁻) | ~600-850 | Absorption bands of the TCNQ radical anion are sensitive to the solid-state packing, which is influenced by the crown ether. | rsc.org |

Other Spectroscopic Techniques (e.g., ICP-AES)

Besides IR and UV-Vis spectroscopy, several other techniques are vital for a full characterization of this compound complexes.

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES)

ICP-AES, also known as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), is a powerful technique for elemental analysis. wikipedia.org It is not used for structural characterization in the way that IR or NMR is, but it is crucial for determining the elemental composition of the complexes with high accuracy and sensitivity. taylorandfrancis.com

The technique works by introducing a sample, typically as a liquid, into a high-temperature plasma (6,000-10,000 K). wikipedia.org The intense heat atomizes the sample and excites the atoms of the elements present. As these excited atoms relax to their ground state, they emit light at characteristic wavelengths for each specific element. wikipedia.orgwhitman.edu The intensity of the emitted light is directly proportional to the concentration of that element in the sample. wikipedia.org

In the context of this compound complexes, ICP-AES is used to:

Determine Stoichiometry: By analyzing a purified complex, ICP-AES can precisely measure the concentration of the complexed metal ion. This data, combined with elemental analysis for C, H, and N, allows for the definitive determination of the host-to-guest ratio in the complex.

Analyze Extraction Efficiency: Crown ethers are widely used in solvent extraction processes to selectively separate metal ions. ICP-AES is employed to measure the concentration of specific metal ions in the aqueous and organic phases before and after extraction, thereby quantifying the efficiency and selectivity of the this compound ligand. iaea.org This is particularly relevant in applications like the management of nuclear waste, where crown ethers are studied for the separation of fission products like lanthanides. iaea.org

Other Important Techniques

Luminescence Spectroscopy: For complexes involving lanthanide ions (e.g., Eu³⁺, Tb³⁺), luminescence or fluorescence spectroscopy is extremely valuable. The crown ether can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelengths. The luminescence lifetime and spectral features can provide information about the coordination environment of the metal ion, including the number of coordinated solvent molecules. nih.govacademie-sciences.fracs.org

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the mass-to-charge ratio of the intact complex in the gas phase. This directly confirms the composition and stoichiometry of the complex, for instance, by identifying peaks corresponding to species like [this compound + Na]⁺ or [2(this compound) + K]⁺. nih.govarkat-usa.org

These methods, used in concert, provide a comprehensive picture of the structure, composition, and properties of this compound complexes.

Computational and Theoretical Investigations of Cyclohexano 15 Crown 5 Systems

Quantum Chemical Calculations

Quantum chemical calculations offer a molecular-level understanding of the electronic structure and energetics of cyclohexano-15-crown-5 and its complexes. These calculations are fundamental to predicting molecular properties and reactivity.

Density Functional Theory (DFT) has been widely employed to investigate crown ethers, including systems related to this compound. DFT is used to adjust force field parameters for molecular simulations and to study the conformational preferences and electronic properties of these macrocycles. nih.govacs.org For instance, DFT calculations have been used to optimize the geometries of different conformers of 15-crown-5 (B104581) to develop more accurate torsional potentials for force fields used in molecular dynamics simulations. nih.govacs.org

Studies on substituted 15-crown-5 derivatives demonstrate the power of DFT in predicting cation selectivity. digitaloceanspaces.com Using the B3LYP level of theory with the 6-31G(d) basis set, researchers have examined how different substituents influence the interaction energy with alkaline earth metal cations (Be²⁺, Mg²⁺, Ca²⁺). digitaloceanspaces.com These studies indicate that electron-donating groups, such as -CH₃, can enhance the selectivity of the crown ether for binding metal cations. digitaloceanspaces.com The method has also been used to correlate experimental data with theoretical models for various crown ether complexes. researchgate.net

Table 1: Selected DFT Studies on 15-Crown-5 and Related Systems

| Study Focus | DFT Method/Basis Set | Key Findings | Reference |

| Force Field Parameterization | - | Adjusted torsional potentials for cyclic ethers for use in MD simulations. | nih.govacs.org |

| Cation Selectivity | B3LYP/6-31G(d) | Electron-donating substituents increase the selectivity for alkaline earth metal cations. | digitaloceanspaces.com |

| Interaction Energies | PBE0-D3/Def2-TZVP | Calculated interaction energies for 15-crown-5 with Li⁺, Na⁺, and K⁺. | frontiersin.org |

| Complex Stability | B3LYP/6-311+G(d,p) | Investigated the stability of a complex dication of a 15-crown-5 complex in the gas phase. | researchgate.net |

Ab Initio Methods

Ab initio quantum mechanical methods, which are based on first principles without empirical parameters, have been utilized to study the complexation capabilities of the parent 15-crown-5 ether. researchgate.net One such study employed the RHF/lanl2mb level of theory to investigate the formation of complexes with a range of metal cations, including Li⁺, Na⁺, K⁺, Zn²⁺, Cd²⁺, and Hg²⁺. researchgate.net The calculations revealed that the interaction energy of these complexes correlates with the ratio of the ion's charge, electronegativity, and ionization potential to its diameter. researchgate.net

Molecular Simulations and Modeling

Molecular simulations provide a dynamic picture of how this compound and related molecules behave over time, offering insights into their physical properties and interactions in different environments.

Molecular dynamics (MD) simulations have been instrumental in determining the thermodynamic and transport properties of crown ethers like 15-crown-5. nih.govacs.org By simulating the movement of atoms over time, MD can be used to compute bulk properties such as density, shear viscosity, and self-diffusion coefficients. nih.govacs.orgresearchgate.net For these simulations, force fields like TraPPE are often adjusted using DFT calculations to accurately model the cyclic nature of crown ethers. nih.govacs.org

For example, MD simulations have shown that the viscosity of 15-crown-5 is higher than that of its linear counterparts, such as polyethylene (B3416737) glycol dimethyl ethers (PEGDME), at the same temperature. acs.org These simulations are crucial for assessing the potential use of crown ethers as solvents in applications like gas separation. nih.govacs.orgresearchgate.net

Table 2: Computed Transport Properties of 15-Crown-5 at 333 K from MD Simulations

| Property | Computed Value | Unit | Reference |

| Viscosity | 6.40 | mPa·s | acs.org |

Monte Carlo (MC) Simulations

Monte Carlo (MC) simulations, which use random sampling to obtain numerical results, are particularly useful for studying properties like gas solubility in solvents. nih.govacs.orgresearchgate.net MC simulations in the osmotic ensemble have been employed to calculate the solubility of gases such as carbon dioxide (CO₂), methane (B114726) (CH₄), and nitrogen (N₂) in 15-crown-5. acs.org

These simulations typically treat the crown ether molecules as rigid structures, with the conformer geometry obtained from DFT calculations. acs.org The results from these simulations can predict Henry's coefficients, which are a measure of gas solubility, and assess the selectivity of the crown ether for different gases. nih.gov For instance, MC simulations predicted that the ideal CO₂/CH₄ selectivity in 15-crown-5 at 308 K is 13.2, highlighting its potential for natural gas purification. nih.gov

Table 3: Computed Henry's Coefficients in 15-Crown-5 from MC Simulations

| Gas | Temperature (K) | Henry's Coefficient (bar) | Reference |

| CO₂ | 308 | 38.8 | nih.gov |

| CH₄ | 308 | 513 | nih.gov |

Theoretical Prediction of Binding Energies and Interaction Energies

A primary focus of theoretical studies on crown ethers is the prediction of their binding and interaction energies with various guest ions. These calculations are vital for understanding the principles of molecular recognition and selectivity.

Theoretical investigations combine methods like force field molecular dynamics and electronic structure calculations to identify the most stable conformations of crown ether-cation complexes in the gas phase. researchgate.net The binding energies are then calculated for these low-energy structures. For 15-crown-5, computed binding enthalpies have been compared with experimental data from collision-induced dissociation measurements, showing reasonable agreement for cations like Na⁺ and K⁺. researchgate.net

DFT methods are also extensively used to calculate interaction energies. digitaloceanspaces.comfrontiersin.org Studies on 15-crown-5 derivatives have shown that the interaction energy with alkaline earth metal cations increases from Be²⁺ to Mg²⁺ and then to Ca²⁺. digitaloceanspaces.com This trend is explained by the compatibility between the cation's diameter and the crown ether's cavity size. digitaloceanspaces.com Ab initio calculations have also been used to evaluate the metal binding capability, showing that interaction energies are influenced by the properties of the metal cation. researchgate.net These theoretical predictions are crucial for the rational design of new macrocyclic ligands with enhanced selectivity for specific ions. digitaloceanspaces.comresearchgate.net

Conformational Analysis and Energy Landscapes

Molecular mechanics and quantum chemistry methods are employed to explore these complex potential energy surfaces. bishopmoorecollege.ac.innih.gov These calculations aim to identify stable conformers and the energy barriers between them. For instance, studies on related dicyclohexano-18-crown-6 (B99776) isomers have shown that the stability of their complexes with metal ions varies inversely with the ligand's strain energy, a principle that also applies to this compound. scispace.com The most stable conformer of the free ligand may not be the one that forms the most stable complex; a "conformational switch" is often required to achieve the optimal arrangement of donor oxygen atoms for coordination with a guest cation.

X-ray crystallography provides experimental validation of predicted conformations. The crystal structure of a 1:2 complex between this compound and lithium phenoxide reveals a specific conformation of the crown ether ligand within the solid state. cdnsciencepub.com In this structure, the macrocycle contorts to accommodate two lithium ions, demonstrating the significant conformational adaptability inherent to the system. cdnsciencepub.com Similarly, a complex with sodium phenoxide has also been characterized, providing further data on its bound-state geometry. cdnsciencepub.com

| Complex | Formula | Crystal System | Space Group |

|---|---|---|---|

| This compound·2LiOPh | Li₂O₇C₂₆H₃₆ | Monoclinic | P2₁/n |

| This compound·2NaOPh | Na₂O₇C₂₆H₃₆ | Triclinic | Pī |

Charge Transfer and Electronic Properties within Complexes

The formation of a host-guest complex between this compound and a cation is primarily driven by electrostatic interactions between the positively charged guest and the electron-rich cavity of the crown ether. sid.ir Computational methods, particularly Density Functional Theory (DFT), are instrumental in quantifying the electronic aspects of this interaction. digitaloceanspaces.comresearchgate.net

A key feature of complexation is charge transfer, where electron density flows from the donor atoms of the host (the oxygen atoms of the crown ether) to the acceptor guest (the metal cation). sid.ir Natural Bond Orbital (NBO) analysis is a powerful computational tool used to investigate and quantify this charge transfer. sid.irdigitaloceanspaces.com Studies on 15-crown-5 and its derivatives show that a significant amount of charge is transferred from the p-type lone pairs of the oxygen atoms and, to a lesser extent, from the carbon atoms of the ring, to the vacant orbitals of the complexed cation. sid.irdigitaloceanspaces.com This charge transfer is a major factor in the formation and stability of these complexes. sid.ir

The substitution of a cyclohexano ring onto the 15-crown-5 backbone influences its electronic properties. The alkyl nature of the cyclohexane (B81311) group can be considered an electron-donating substituent, which increases the electron density on the oxygen atoms of the crown ether ring. This enhanced electron density can lead to stronger interactions with guest cations. Theoretical studies on substituted 15-crown-5 ethers have confirmed that electron-donating groups increase the selectivity and interaction energy with metal cations. digitaloceanspaces.com

The stability and electronic properties of these complexes can be evaluated using various computational descriptors. The interaction energy, which is the energy difference between the complex and the sum of the energies of the isolated host and guest, provides a direct measure of the complex's stability. digitaloceanspaces.comunram.ac.id The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) also provides insight into the electronic interactions. In a typical complex, the HOMO is located on the crown ether, while the LUMO is centered on the guest cation, consistent with the donor-acceptor nature of the interaction.

| Descriptor | Significance | Typical Computational Method |

|---|---|---|

| Interaction Energy (ΔE) | Measures the stability of the host-guest complex. digitaloceanspaces.com | DFT (e.g., B3LYP) |

| Charge Transfer (CT) | Quantifies electron density flow from host to guest. sid.ir | NBO Analysis |

| HOMO-LUMO Gap | Indicates the electronic stability and reactivity of the complex. | DFT |

Furthermore, investigations into complexes of 15-crown-5 with non-metallic guests, such as dihalogens, also reveal significant charge transfer, where the crown ether acts as the electron donor. bishopmoorecollege.ac.innih.gov These studies underscore the general Lewis basicity of the crown ether cavity, a property that is subtly modulated by the cyclohexano substituent.

Advanced Applications of Cyclohexano 15 Crown 5

Applications in Separation Science

The selective binding capabilities of Cyclohexano-15-crown-5 are prominently featured in separation science, where it is employed to isolate specific ions from complex mixtures and to separate gases.

Crown ethers, in general, are known for their capacity to form stable complexes with a range of cations, especially alkali and alkaline earth metals. sigmaaldrich-jp.com The stability and selectivity of these complexes are influenced by the relative sizes of the cation and the crown ether's cavity, as well as the solvent used. sigmaaldrich-jp.comrit.edu The 15-crown-5 (B104581) moiety is particularly effective at binding sodium ions (Na+) and is also utilized for its interaction with other ions where the fit is advantageous for separation. wikipedia.orgrsc.org

A significant application of 15-crown-5 derivatives is in the separation of lithium isotopes (⁶Li and ⁷Li), a critical process for the nuclear industry. researchgate.net The cavity of the 15-crown-5 ether is well-suited for complexing with the lithium ion (Li⁺). mdpi.com

Research has shown that modifying the 15-crown-5 structure can enhance its performance in liquid-liquid extraction systems for isotope separation. A comparative study of 15-crown-5 (15C5), cyclohexyl-15-crown-5 (Cy-15C5), and tert-butyl-15-crown-5 (tBu-15C5) revealed the importance of hydrophobic side groups. While the parent 15C5 is highly water-soluble and shows poor retention in the organic phase, the introduction of a hydrophobic cyclohexyl group in Cy-15C5 significantly improves the complexation efficiency in the organic phase to 14%. rsc.org This enhancement is attributed to the increased lipophilicity of the molecule, which favors its retention in the organic solvent where the separation process occurs. rsc.org The lighter ⁶Li isotope is typically enriched in the organic phase complexed with the crown ether. researchgate.netresearchgate.net

Table 1: Performance of 15-Crown-5 Derivatives in Lithium Isotope Separation| Crown Ether Derivative | Key Finding | Reference |

|---|---|---|

| Cyclohexyl-15-crown-5 (Cy-15C5) | The hydrophobic cyclohexyl group improves organic phase complexation efficiency to 14%, enhancing separation. | rsc.org |

| 15-crown-5 (15C5) | Exhibits poor stability in the organic phase due to high water solubility, with only 1.1% of the complex retained. | rsc.org |

| Benzo-15-crown-5 (B77314) (B15C5) | Used in liquid-liquid extraction systems, achieving high separation factors for Li⁺ isotopes. | researchgate.netresearchgate.net |

The contamination of water sources with toxic heavy metals such as lead (Pb) and cadmium (Cd) is a serious environmental concern. mdpi.comfrontiersin.org Chelation extraction using selective ligands like crown ethers is a promising technique for removing these metal ions, even at trace concentrations. researchgate.net The principle of using crown ethers for heavy metal extraction relies on the formation of a stable complex between the metal ion and the crown ether, facilitating its removal from the aqueous phase. mdpi.com

While specific studies focusing exclusively on this compound for manganese extraction are not prevalent, the application of 15-crown-5 derivatives for other heavy metals is documented. For instance, crown ether-based systems have been investigated for the removal of lead and cadmium from various media. mdpi.com Theoretical calculations suggest that the interaction energy between the metal cation and the crown ether is a key factor in extraction efficiency. researchgate.net The effectiveness of the extraction process can be enhanced by incorporating these ligands into membrane-based separation techniques. researchgate.net

This compound and its derivatives serve as highly effective ionophores (ion carriers) in liquid membrane systems for selective ion transport. gelest.com These membranes consist of an organic liquid phase containing the crown ether, which separates two aqueous phases. The crown ether selectively complexes with a target cation on one side of the membrane, transports it across the organic phase, and releases it into the aqueous phase on the other side.

This technology has been explored for various purposes, including the treatment of nuclear wastes, where dithis compound has shown utility. iaea.org Furthermore, membranes incorporating 15-crown-5 have been developed for the separation of lithium isotopes through electromigration, where the crown ether facilitates the selective transport of Li⁺ ions across the membrane under an electric potential. mdpi.com By grafting polymers containing crown ether moieties onto the pore surfaces of a membrane, it is possible to create "smart" membranes that can responsively control ion flow by forming sandwich complexes with specific ions like K⁺. rsc.org

A novel application for crown ethers, including 15-crown-5, is in the formulation of "porous liquids." nih.gov These are a unique class of materials where cage-like molecules with inherent porosity are dissolved in a solvent that is too large to enter the cages' cavities. nih.govacs.org

15-crown-5 has been successfully used as a bulky solvent for this purpose. acs.org The resulting porous liquid maintains permanent, accessible pores from the cage molecules, which can be used to store or separate small gas molecules. nih.govresearchgate.net Molecular simulations have been used to study the solubility of gases like carbon dioxide (CO₂), methane (B114726) (CH₄), and nitrogen (N₂) in 15-crown-5. These studies show that CO₂ has a significantly higher solubility than CH₄ and N₂, indicating the potential for using crown ether-based porous liquids for CO₂ capture and separation from gas mixtures. nih.gov

Table 2: Gas Solubility in 15-Crown-5 at 333 K| Gas | Key Finding | Reference |

|---|---|---|

| Carbon Dioxide (CO₂) | Exhibits the highest solubility among the tested gases, making separation from CH₄ and N₂ feasible. | nih.gov |

| Methane (CH₄) | Shows intermediate solubility, lower than CO₂ but higher than N₂. | nih.gov |

| Nitrogen (N₂) | Has the lowest solubility of the three gases in 15-crown-5. | nih.gov |

Selective Ion Separation and Extraction

Applications in Sensing and Detection

The selective ion-binding properties of this compound also make it a valuable component in chemical sensors for detecting specific metal ions. These sensors often operate by translating the event of ion binding into a measurable signal, such as an electrical or optical change.

Ion-Selective Electrodes (ISEs): trans-Cyclohexano crown ethers have been synthesized and successfully used as sensor materials in PVC-matrix membranes for ion-selective electrodes. The potentiometric selectivity of these membranes is directly related to the chemical structure of the incorporated crown ether, allowing for the detection of specific metal cations.

Optical and Fluorescence Sensors: While many examples use the benzo-15-crown-5 analogue, the principles are transferable. nih.govrsc.org A powerful sensing strategy involves functionalizing nanodiamonds containing nitrogen-vacancy (NV) centers with 15-crown-5. The binding of a target ion, such as Na⁺, to the crown ether on the nanodiamond surface alters the local charge environment. This change affects the charge state of the NV centers, which can be detected through changes in their photoluminescence, providing a highly sensitive method for ion detection. nih.gov This approach is general and can be adapted to detect other ions by choosing a crown ether with the appropriate cavity size. nih.gov

Development of Ion-Selective Electrodes (ISEs)

This compound and its derivatives have been instrumental in the advancement of ion-selective electrodes (ISEs), which are analytical devices for determining the concentration of specific ions in a solution. The function of these sensors is predicated on the reversible complexation of a cation by the crown ether, which is embedded within a membrane, typically a PVC-matrix. ontosight.ai

Several trans-cyclohexano crown ethers have been synthesized and evaluated as sensor materials for various metal cations. The potentiometric selectivity of the membranes, which is their ability to differentiate between different ions, is significantly influenced by the chemical structure of the incorporated crown ether, including the substituents on the cyclohexane (B81311) ring.

Research has shown that membranes containing methyl-trans-cyclohexano-15-crown-5 are sensitive to rubidium (Rb+), sodium (Na+), and potassium (K+) cations. In comparative studies, trans-cyclohexano crown ethers have demonstrated notable selectivity towards alkali metal cations, with a particular emphasis on K+ and Rb+. The general order of selectivity for one series of these electrodes was found to be K+ > Rb+ > Cs+ > Na+ > Li+.

The composition of the ISE membrane is a critical factor in its performance. A common formulation for these membranes includes the macrocycle (the crown ether), poly(vinyl chloride) (PVC) as the polymer matrix, and a plasticizer like o-nitrophenyl octyl ether. The ability of the crown ether to act as an ionophore can be fine-tuned by altering the substituents on the cyclohexane fragment, which in turn modifies the conformational properties of the crown ether and its complexation behavior. Some of these synthetic ionophores have exhibited a selectivity for potassium that is comparable to that of valinomycin, a naturally occurring and widely used potassium ionophore. elsevierpure.com

Table 1: Components of a Typical this compound Based ISE Membrane

| Component | Function |

|---|---|

| This compound | Ionophore (Active Sensing Material) |

| Poly(vinyl chloride) (PVC) | Polymer Matrix |

| o-Nitrophenyl octyl ether | Plasticizer |

This table illustrates the typical components used in the fabrication of an ion-selective electrode membrane incorporating this compound.

Fluorescent Chemosensors for Cation Detection

The unique cation-binding properties of crown ethers are also harnessed in the design of fluorescent chemosensors. These sensors are molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte, in this case, a cation.

A series of responsive polymeric fluorescent sensors have been developed by grafting pyrene (B120774) and poly(ethylene glycol) onto a cyclopolymer backbone containing pseudo-crown ether cavities. rsc.org One such polymer with a cavity size similar to 15-crown-5 demonstrated the ability to selectively detect copper (Cu2+) and silver (Ag+) ions at a specific temperature, with detection limits in the micromolar range. rsc.org This thermo-sensitive and selective detection highlights the potential for creating smart materials that respond to multiple stimuli. rsc.org

The general principle behind many of these sensors involves a process called photoinduced electron transfer (PET). In the absence of a cation, the lone pair of electrons on the oxygen atoms of the crown ether can quench the fluorescence of a nearby fluorophore. Upon complexation with a cation, these electrons are engaged in coordination, which can inhibit the PET process and lead to an enhancement of fluorescence.

While specific studies focusing solely on this compound as the core of a fluorescent chemosensor are detailed, the principles are broadly applicable. For instance, polymers functionalized with 15-crown-5 units have been shown to be effective fluorescent probes for potassium ions (K+). mit.edu The binding of K+ can induce aggregation of the polymer chains, leading to observable changes in the fluorescence spectrum. mit.edu

Potentiometric Sensors

Potentiometric sensors, which include ISEs, measure the potential difference between a working electrode and a reference electrode to determine the concentration of an analyte. acgpubs.org The heart of a potentiometric sensor for cation detection is often an ionophore, a molecule that selectively binds the target ion. Crown ethers, including this compound, are excellent candidates for this role due to their selective complexation abilities. acgpubs.org

The application of trans-cyclohexano crown ethers as sensor materials in PVC-matrix membrane electrodes has been a subject of considerable research. The selectivity of these potentiometric sensors for alkali and alkaline earth metal cations is a key area of investigation. It has been established that the selectivity is dependent on both the size of the crown ether ring and the nature of any substituent on the cyclohexane portion of the molecule.

For instance, electrodes based on certain trans-cyclohexano crown ethers show a high degree of selectivity for potassium ions. The mechanism of action involves a cation-transfer reaction at the interface between the membrane and the aqueous solution, which is facilitated by the reversible complexation of the cation by the crown ether. The potentiometric selectivity is directly related to the stability constants of the complexes formed between the crown ether and the various cations.

Catalytic Applications

Beyond its use in sensor technology, this compound also demonstrates significant utility in various catalytic applications, where it can enhance reaction rates and influence product selectivity.

Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful technique used in organic synthesis to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). Crown ethers are renowned for their efficacy as phase transfer catalysts. chemicalbook.comiajpr.com

This compound can act as a phase transfer catalyst by complexing with a cation from an aqueous phase, thereby creating a lipophilic complex that is soluble in the organic phase. p2infohouse.org This "solubilized" cation then brings its accompanying anion into the organic phase, where it can react with the organic substrate. The lipophilicity of the crown ether is a crucial factor in its catalytic activity; a more lipophilic crown ether will generally be a more effective catalyst. chemicalbook.com This method allows for many reactions that would otherwise be difficult to proceed to occur under milder conditions and with higher yields. chemicalbook.com For example, the use of 15-crown-5 in a solid-liquid two-phase system with lithium aluminium hydride has been shown to facilitate the reduction of various organic compounds.

Oxidation Reactions (e.g., Cyclohexane Oxidation)

The influence of crown ethers as additives in catalytic oxidation reactions has been an area of active research. In the liquid-phase oxidation of cyclohexane, a commercially significant industrial process, the addition of 15-crown-5 to a cobalt naphthenate catalyst has been shown to affect the reaction dynamics. udhtu.edu.uaresearchgate.net